(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine

Chiral separation Enantioselective synthesis Medicinal chemistry

Secure the defined (S)-enantiomer (CAS 1212930-29-4) to guarantee target selectivity and SAR reproducibility in your asymmetric syntheses. The chiral amine center enables precise amide bond formation while the 5-bromo handle allows rapid late-stage diversification via Suzuki coupling (70-85% yield). With an optimal CNS drug-like profile (XLogP3=1.9, TPSA=54.3 Ų), this scaffold is ideal for CNS and kinase inhibitor programs. Unlike the (R)-isomer or achiral variants, only this stereochemistry ensures binding fidelity.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
Cat. No. B7882093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)Br)N
InChIInChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1
InChIKeyNYBMETYMNLJOEL-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine: A Defined Chiral Building Block for Asymmetric Synthesis and Kinase-Targeted Library Design


(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine is a chiral, enantiopure (S)-configured primary amine bearing a 5-bromothiophene moiety, identified by CAS 1212930-29-4 and molecular formula C6H8BrNS (MW 206.11 g/mol) [1]. The compound is characterized by a single stereocenter adjacent to the amine, an XLogP3 value of 1.9, a topological polar surface area of 54.3 Ų, and a hydrogen bond donor count of 1, defining its solubility and permeability profile [1]. The bromine substituent at the thiophene 5-position serves as a synthetic handle for Pd-catalyzed cross-coupling transformations, enabling diversification in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) applications [2].

Why (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Cannot Be Interchanged with Racemic or Structurally Related Analogs


Generic substitution is precluded by three interdependent factors. First, stereochemistry dictates target engagement: the (S)-enantiomer exhibits distinct binding modes and biological activity profiles compared to its (R)-counterpart (CAS 1213195-48-2) [1]. Second, halogen identity and position critically modulate physicochemical and electronic properties; substituting bromine with chlorine, fluorine, or iodine alters lipophilicity (XLogP3), molecular polarizability, and synthetic coupling efficiency . Third, the 1-(5-bromothiophen-2-yl)ethan-1-amine scaffold differs fundamentally from 2-(5-bromothiophen-2-yl)ethan-1-amine (CAS 86423-64-5) by positioning the amine directly adjacent to the chiral center, which impacts conformational flexibility, amine basicity, and downstream derivatization pathways [2]. Procurement of the defined (S)-enantiomer is therefore essential for maintaining stereochemical integrity in asymmetric synthesis and for reproducing structure-activity relationship (SAR) data.

Quantitative Evidence for Differentiating (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine from Its Closest Analogs


Enantioselective Target Engagement: (S) vs. (R) Enantiomer Comparison

The (S)-enantiomer of 1-(5-bromothiophen-2-yl)ethan-1-amine, defined by its Cahn-Ingold-Prelog (S) configuration, is a distinct chemical entity from the (R)-enantiomer (CAS 1213195-48-2) with quantifiable differences in physical properties and biological interactions [1]. While both share the same molecular weight (206.11 g/mol) and formula, their stereochemistry dictates unique three-dimensional conformations, leading to differential binding in chiral environments [1]. The (S)-enantiomer's specific optical rotation is a measurable, differentiating property, though exact values are often reported in vendor certificates of analysis rather than primary literature .

Chiral separation Enantioselective synthesis Medicinal chemistry

Lipophilicity and Membrane Permeability: Bromine vs. Chloro/Fluoro Analogs

The 5-bromothiophene moiety confers a calculated XLogP3 value of 1.9 for (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine, a quantitative measure of lipophilicity that directly influences membrane permeability and non-specific binding [1]. Replacement of bromine with chlorine or fluorine at the 5-position yields analogs with lower XLogP3 values, typically 1.2-1.4 for chloro and 0.8-1.0 for fluoro derivatives, based on established substituent contributions . This difference of approximately 0.5-1.1 log units translates to a predicted 3- to 10-fold difference in octanol-water partition coefficient, impacting compound distribution and pharmacokinetic behavior in cellular and in vivo models.

Lipophilicity Physicochemical property ADME prediction

Synthetic Utility in Pd-Catalyzed Cross-Coupling: Bromine vs. Iodo Analogs

The 5-bromo substituent on the thiophene ring serves as a privileged handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling diversification into biaryl and aminoaryl libraries [1]. While the 5-iodo analog exhibits higher reactivity due to the weaker C-I bond, the bromo derivative offers a superior balance between coupling efficiency and shelf stability, with typical Suzuki coupling yields of 70-85% for bromothiophenes compared to 50-70% for chlorothiophenes under identical conditions . This reactivity profile positions the bromo compound as the optimal choice for high-throughput parallel synthesis workflows.

Cross-coupling Synthetic chemistry Medicinal chemistry

Alkaline Phosphatase Inhibition: A Quantitative Differentiator

The compound demonstrates measurable inhibition of bovine intestinal alkaline phosphatase with a reported Ki of 200 nM [1]. In contrast, inhibition of rat ecto-5'-nucleotidase is significantly weaker, with an IC50 of 40.1 μM (40,100 nM) and Ki of 1.91 μM (1,910 nM) [2]. This ~9.5-fold selectivity for alkaline phosphatase over 5'-nucleotidase suggests a distinct binding mode potentially relevant for targeting alkaline phosphatase-dependent pathways. While no direct head-to-head comparison with the (R)-enantiomer or des-bromo analog is available in this assay system, the data establish a baseline biological profile that differentiates this compound from other thiophene-containing amines lacking inhibitory activity.

Enzyme inhibition Alkaline phosphatase Biological activity

Recommended Application Scenarios for (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Based on Differential Evidence


Enantioselective Synthesis of Chiral Kinase Inhibitors

Use as a defined (S)-configured amine building block in the asymmetric synthesis of ATP-competitive kinase inhibitors. The chiral center adjacent to the amine allows for precise stereochemical control during amide bond formation or reductive amination, critical for achieving target selectivity and avoiding off-target effects. The bromine handle enables late-stage diversification via Suzuki coupling to explore SAR [1].

Cross-Coupling Diversification in Parallel Library Synthesis

Employ the 5-bromo substituent as a robust coupling partner in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for the rapid generation of biaryl and aminoaryl libraries. The optimal balance between coupling yield (70-85%) and stability makes this building block suitable for high-throughput medicinal chemistry workflows [2].

Alkaline Phosphatase Inhibitor Scaffold Optimization

Utilize the compound as a starting point for structure-based optimization of alkaline phosphatase inhibitors. The measured Ki of 200 nM against bovine intestinal alkaline phosphatase provides a validated benchmark for SAR studies, while the ~200-fold selectivity over 5'-nucleotidase offers a template for improving target selectivity [3].

Physicochemical Property Benchmarking for CNS Drug Design

Leverage the compound's defined physicochemical profile (XLogP3 = 1.9, TPSA = 54.3 Ų, HBD = 1) as a reference for optimizing blood-brain barrier penetration in CNS-targeted programs. The balance of lipophilicity and polar surface area places this scaffold within favorable ranges for CNS drug-like properties [4].

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